
5-Methoxysalicylsäure
Übersicht
Beschreibung
Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Eigenschaften für ihre Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
5-Methoxysalicylsäure kann durch Methylierung von Salicylsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Methylierungsmittels wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Methylierung zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Produktion von this compound einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung automatisierter Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Endprodukt wird dann durch Umkristallisation oder andere geeignete Reinigungsverfahren gereinigt .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in ihre entsprechenden Alkoholderivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten und zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden üblicherweise unter kontrollierten Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
5-Methoxysalicylsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird in Studien zur Enzyminhibition und Stoffwechselwegen eingesetzt.
Medizin: Wird auf seine potenziellen entzündungshemmenden und schmerzlindernden Eigenschaften untersucht.
Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme inhibiert, indem es an ihre aktiven Stellen bindet und so verhindert, dass das Substrat auf das Enzym zugreift. Diese Inhibition kann verschiedene biochemische Pfade modulieren und zu den beobachteten Effekten führen .
Wirkmechanismus
Target of Action
It has been experimentally validated that 5-methoxysalicylic acid inhibits cox-1, an enzyme involved in the inflammatory response .
Mode of Action
It is known to inhibit Cox-1, which may result in anti-inflammatory effects
Biochemical Pathways
Given its inhibition of Cox-1, it may impact the arachidonic acid pathway, which is involved in the inflammatory response .
Result of Action
Its inhibition of Cox-1 suggests it may have anti-inflammatory effects
Biochemische Analyse
Biochemical Properties
5-Methoxysalicylic acid is a methoxysalicylic acid that is salicylic acid carrying a methoxy group at position 5 . It has a role as a bacterial metabolite and a human urinary metabolite . A mixture of 5-Methoxysalicylic acid and spermine can be used as a matrix for oligonucleotides analysis in MALDI mass spectrometry .
Cellular Effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methoxysalicylic acid can be synthesized through the methylation of salicylic acid. The reaction typically involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
In industrial settings, the production of 5-Methoxysalicylic acid follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxysalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Salicylsäure: Die Stammverbindung von 5-Methoxysalicylsäure, die für ihre Verwendung bei der Behandlung von Akne und als Vorläufer bei der Synthese von Aspirin bekannt ist.
Methylsalicylat: Ein weiteres Derivat von Salicylsäure, das üblicherweise in topischen Analgetika und als Aromastoff verwendet wird.
Acetylsalicylsäure (Aspirin): Ein weit verbreitetes entzündungshemmendes und schmerzlinderndes Medikament.
Einzigartigkeit
This compound ist aufgrund des Vorhandenseins der Methoxygruppe an der 5. Position einzigartig, die im Vergleich zu ihren Analoga unterschiedliche chemische Eigenschaften und Reaktivität verleiht. Dieser strukturelle Unterschied ermöglicht es, an bestimmten Reaktionen teilzunehmen und einzigartige biologische Aktivitäten zu zeigen .
Eigenschaften
IUPAC Name |
2-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIWIAOVZOBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25832-71-7 (hydrochloride salt) | |
| Record name | 5-Methoxysalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0062551 | |
| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxysalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9 mg/mL | |
| Record name | 5-Methoxysalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2612-02-4 | |
| Record name | 5-Methoxysalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxysalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxysalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acid5-methoxysalicylic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methoxysalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 146 °C | |
| Record name | 5-Methoxysalicylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



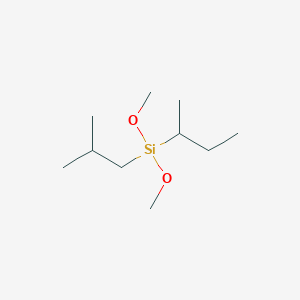
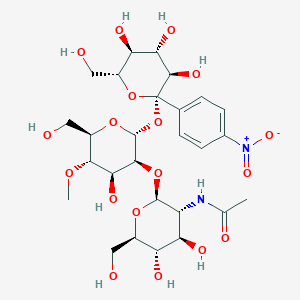



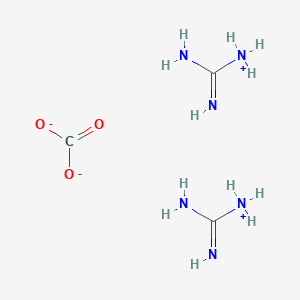
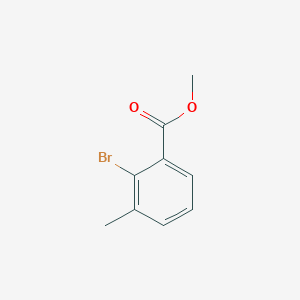
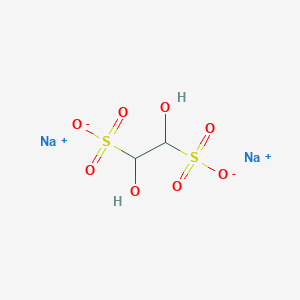
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)


